SKI-I, Sphingosine Kinase Inhibitor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cell-permeable. SKI-I is a non-lipid pan-sphingosine kinase (SK) inhibitor that inhibits both SK1 and SK2 to suppress the production of pro-mitogenic sphingosine 1-phosphate (S1P) and promote cell death. Also induces autophagy.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of SKI-I in inhibiting sphingosine kinase (SphK), and how does this relate to its apoptotic effects?

SKI-I acts as a competitive inhibitor of SphK1, blocking the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition disrupts the S1P/Ceramide balance, shifting the equilibrium toward pro-apoptotic ceramide accumulation. Evidence from biochemical assays shows SKI-I inhibits SphK1 with an IC50 of 1.2 µM and exhibits selectivity over SphK2, though cross-reactivity with ERK2 (IC50 = 11 µM) has been observed . Apoptosis is induced via caspase-3 activation and mitochondrial depolarization, as demonstrated in leukemia and glioblastoma cell lines .

Q. Which experimental models are commonly used to evaluate SKI-I’s antitumor efficacy?

- In vitro : Human acute myeloid leukemia (HL60) and glioblastoma (U87) cell lines are standard models for assessing SKI-I’s cytotoxicity (IC50 ranges: 1.8–0.1 µM in drug-resistant lines) .

- In vivo : Murine xenograft models (e.g., colon cancer, liver fibrosis) are employed to study tumor regression and S1P pathway modulation. SKI-I reduces α-SMA and collagen deposition in hepatic stellate cells (HSCs), highlighting its antifibrotic potential .

Q. What are the standard protocols for assessing SKI-I’s target engagement in cellular assays?

- Cellular Thermal Shift Assay (CETSA) : Used to confirm direct binding of SKI-I to SphK1/SphK2 by measuring protein stability at varying temperatures and inhibitor concentrations .

- S1P/Ceramide Quantification : LC-MS/MS is utilized to measure S1P depletion and ceramide accumulation post-treatment .

Advanced Research Questions

Q. How do researchers reconcile contradictions in SKI-I’s efficacy across different cancer cell lines?

Discrepancies arise from variations in SphK1/SphK2 isoform expression, compensatory signaling pathways (e.g., ERK or PI3K), and cellular S1P export mechanisms. For example, SKI-I’s efficacy is reduced in SphK2-dominant cancers due to its lower affinity for this isoform. Combinatorial approaches with PI3K inhibitors (e.g., LY294002) have been shown to enhance apoptosis in resistant models .

Q. What methodological challenges arise in designing studies to evaluate SKI-I’s multitarget effects?

SKI-I’s off-target inhibition of ERK2 and PI3K complicates mechanistic studies. To isolate SphK-specific effects, researchers use:

- Isoform-Specific Knockdowns : siRNA silencing of SphK1/SphK2 to validate on-target activity .

- Structural Analog Comparisons : Contrasting SKI-I with more selective inhibitors (e.g., PF-543 for SphK1) to parse multitarget contributions .

Q. How can researchers optimize SKI-I’s pharmacokinetic profile for in vivo studies?

- Formulation Strategies : Nanoencapsulation improves bioavailability and reduces off-target toxicity. For example, liposomal SKI-I increases tumor accumulation in murine models by 3-fold compared to free drug .

- ADMET Profiling : Computational tools (e.g., pkCSM) predict absorption and toxicity, guiding dose adjustments. SKI-I’s LogP (2.8) and moderate solubility (10 µM in PBS) necessitate vehicle optimization (e.g., DMSO/PEG blends) .

Q. Research Design & Data Interpretation

Q. What frameworks guide the development of hypothesis-driven studies on SKI-I?

The PICO framework (Population, Intervention, Comparison, Outcome) is applied to structure questions, e.g.:

- Population : SphK1-overexpressing triple-negative breast cancer cells.

- Intervention : SKI-I ± paclitaxel.

- Comparison : PF-543 (selective SphK1 inhibitor).

- Outcome : Caspase-3 activation and tumor volume reduction .

Q. How should researchers address conflicting data on SKI-I’s role in fibrosis versus cancer?

Context-dependent SphK1/SphK2 roles require tissue-specific analyses:

- Fibrosis : SKI-I reduces collagen deposition in HSCs by blocking TGF-β/S1P crosstalk .

- Cancer : SphK1 inhibition alone may be insufficient; combination with microtubule-targeting agents (e.g., SKI-178) enhances efficacy .

Q. Tables of Key Data

Q. Future Directions & Open Debates

Q. Is the pursuit of SphK isoform selectivity (e.g., SphK1 vs. SphK2) clinically relevant, given SKI-I’s multitarget effects?

Emerging evidence suggests that dual SphK1/2 inhibition or multitarget approaches (e.g., SKI-178’s combined SphK/microtubule inhibition) may outperform isoform-selective strategies, particularly in tumors with compensatory S1P synthesis pathways .

Q. How can SKI-I be integrated with biomarker-driven trials?

Stratifying patients by SphK1 expression (IHC or RNA-seq) or plasma S1P levels may identify responders. Preclinical data show SKI-I synergizes with chemotherapy in SphK1-high xenografts, supporting biomarker-based trial designs .

属性

CAS 编号 |

306301-68-8 |

|---|---|

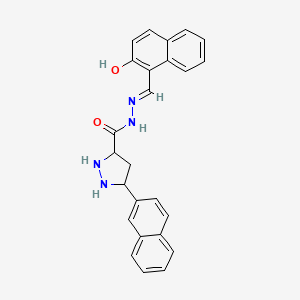

分子式 |

C25H42N4O2 |

分子量 |

430.637 |

IUPAC 名称 |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-naphthalen-2-ylpyrazolidine-3-carboxamide |

InChI |

InChI=1S/C25H22N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-13,15,22-23,27-28,30H,14H2,(H,29,31)/b26-15+ |

InChI 键 |

HLRQAJDWWZYGHO-YSMPRRRNSA-N |

SMILES |

C1C(NNC1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC5=CC=CC=C5C=C4 |

外观 |

Pale yellow solidPurity:≥90% by NMR |

同义词 |

5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。